molecular formula C9H16Br2O B14642447 2,4-Dibromo-2,4-dimethylheptan-3-one CAS No. 56829-63-1

2,4-Dibromo-2,4-dimethylheptan-3-one

Cat. No.: B14642447
CAS No.: 56829-63-1
M. Wt: 300.03 g/mol
InChI Key: VQPIFADLMILTMX-UHFFFAOYSA-N
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Description

2,4-Dibromo-2,4-dimethylheptan-3-one is an organic compound characterized by the presence of two bromine atoms and two methyl groups attached to a heptanone backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dibromo-2,4-dimethylheptan-3-one can be synthesized through the bromination of 2,4-dimethylheptan-3-one. The reaction typically involves the use of bromine or other brominating agents such as oxalyl bromide in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-2,4-dimethylheptan-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form 2,4-dimethylheptan-3-one.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of substituted derivatives such as 2,4-dimethylheptan-3-one derivatives.

    Reduction: Formation of 2,4-dimethylheptan-3-one.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

2,4-Dibromo-2,4-dimethylheptan-3-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dibromo-2,4-dimethylheptan-3-one involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution reactions. The compound can also undergo redox reactions, where it acts as an oxidizing or reducing agent depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-2,4-dimethyl-3-pentanone
  • 2,4-Dibromo-2,4-dimethylhexan-3-one
  • 2,4-Dibromo-2,4-dimethylbutan-3-one

Uniqueness

2,4-Dibromo-2,4-dimethylheptan-3-one is unique due to its specific heptanone backbone, which imparts distinct chemical properties and reactivity compared to its shorter-chain analogs.

Properties

CAS No.

56829-63-1

Molecular Formula

C9H16Br2O

Molecular Weight

300.03 g/mol

IUPAC Name

2,4-dibromo-2,4-dimethylheptan-3-one

InChI

InChI=1S/C9H16Br2O/c1-5-6-9(4,11)7(12)8(2,3)10/h5-6H2,1-4H3

InChI Key

VQPIFADLMILTMX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C(=O)C(C)(C)Br)Br

Origin of Product

United States

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